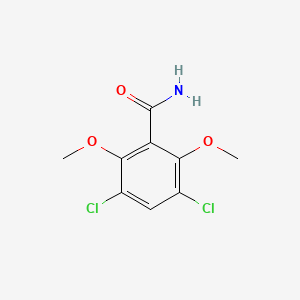

![molecular formula C8H8N2 B1621335 3-Metilimidazo[1,5-a]piridina CAS No. 6558-63-0](/img/structure/B1621335.png)

3-Metilimidazo[1,5-a]piridina

Descripción general

Descripción

3-Methylimidazo[1,5-a]pyridine is a chemical compound with the empirical formula C8H8N2 . It is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of 3-Methylimidazo[1,5-a]pyridine is represented by the InChI code1S/C8H8N2/c1-7-9-6-8-4-2-3-5-10(7)8/h2-6H,1H3 . Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Aplicaciones Científicas De Investigación

Dispositivos Optoelectrónicos

Los derivados de imidazo[1,5-a]piridina, incluyendo 3-Metilimidazo[1,5-a]piridina, muestran promesa en el desarrollo de dispositivos optoelectrónicos debido a sus propiedades luminiscentes. Estos compuestos se pueden utilizar en la creación de componentes como diodos emisores de luz (LED), fotodetectores y células solares .

Sensores

Las características estructurales únicas de this compound lo hacen adecuado para su uso en tecnología de sensores. Los investigadores están explorando su aplicación en sensores químicos que pueden detectar diversas sustancias o cambios ambientales .

Fármacos Anticancerígenos

Hay una investigación en curso sobre el uso de derivados de this compound como posibles agentes anticancerígenos. Su capacidad para interactuar con objetivos biológicos los convierte en candidatos para el desarrollo de fármacos en oncología .

Microscopía Confocal e Imagenología

Las propiedades luminiscentes de estos compuestos también los hacen útiles como emisores en técnicas de microscopía confocal e imagenología. Pueden ayudar a mejorar el contraste y la resolución de la imagen en muestras biológicas .

Agroquímicos

this compound es un componente estructural significativo en una variedad de agroquímicos. Se está investigando su incorporación a pesticidas y herbicidas para mejorar su eficacia y reducir el impacto ambiental .

Aplicaciones Farmacéuticas

Más allá de los fármacos anticancerígenos, la versatilidad de este compuesto se extiende a aplicaciones farmacéuticas más amplias. Se está estudiando su posible uso en varios fármacos terapéuticos debido a sus propiedades 'similares a las de un fármaco' .

Direcciones Futuras

Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

Mecanismo De Acción

3-Methylimidazo[1,5-a]pyridine: (3-MeIP) is a heterocyclic compound that has been studied for its pharmacological properties. One of its primary targets is glutamine synthetase (MtGS) , an enzyme involved in nitrogen metabolism. By inhibiting MtGS, 3-MeIP disrupts the synthesis of glutamine, an essential amino acid, leading to downstream effects on cellular processes .

Mode of Action:

The interaction between 3-MeIP and MtGS occurs through binding at the active site of the enzyme. This binding inhibits the catalytic activity of MtGS, preventing the conversion of glutamate to glutamine. As a result, cellular glutamine levels decrease, affecting various metabolic pathways and cellular functions .

Biochemical Pathways:

The inhibition of MtGS by 3-MeIP impacts several biochemical pathways:

- Cell Proliferation : Glutamine is essential for rapidly dividing cells, such as cancer cells. Inhibition of MtGS may hinder cancer cell growth .

Pharmacokinetics:

Result of Action:

The molecular and cellular effects of 3-MeIP’s action include altered nitrogen metabolism, disrupted glutamine-dependent processes, and potential inhibition of cancer cell growth. These effects depend on the specific context and cell type .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence 3-MeIP’s efficacy and stability. Understanding these factors is crucial for optimizing its therapeutic use .

Análisis Bioquímico

Biochemical Properties

3-Methylimidazo[1,5-a]pyridine is known for its wide range of applications in medicinal chemistry . It has been used in the construction of various imidazo[1,2-a]pyridine derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Cellular Effects

The cellular effects of 3-Methylimidazo[1,5-a]pyridine are diverse and significant. It has been reported to exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It also shows potential as an inhibitor against multi-drug resistant bacterial infections .

Molecular Mechanism

The molecular mechanism of 3-Methylimidazo[1,5-a]pyridine involves direct functionalization through radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Temporal Effects in Laboratory Settings

Its stability and degradation over time are important factors in its use in various chemical reactions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 3-Methylimidazo[1,5-a]pyridine in animal models are limited, it has been found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner .

Metabolic Pathways

Its role in the synthesis of imidazo[1,2-a]pyridine derivatives suggests it may interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

3-methylimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-9-6-8-4-2-3-5-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYQVTCKDHMPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388016 | |

| Record name | 3-methylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6558-63-0 | |

| Record name | 3-Methylimidazo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6558-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylimidazo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone](/img/structure/B1621253.png)

![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide](/img/structure/B1621259.png)

![1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621262.png)

![3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1621263.png)

![5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazole-3-thiol](/img/structure/B1621266.png)

![1-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-4-[2-(1H-indol-3-yl)ethyl]pyridinium bromide](/img/structure/B1621271.png)